molecular formula C27H32N6O2 B5520293 1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Katalognummer: B5520293
Molekulargewicht: 472.6 g/mol
InChI-Schlüssel: HLFBKRVBTHWJPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative with a complex substitution pattern. Its core structure consists of a xanthine-like purine-2,6-dione scaffold modified at positions 1, 3, 7, and 6. Key features include:

  • 1,3-Dimethyl groups: Common in xanthine derivatives (e.g., theophylline), these substitutions enhance metabolic stability and modulate adenosine receptor interactions.
  • 7-(3-Phenylpropyl) chain: A hydrophobic substituent likely influencing membrane permeability and receptor binding via van der Waals interactions.

This compound’s design suggests dual targeting of adenosine and monoaminergic receptors, with structural attributes optimized for CNS penetration and receptor affinity.

Eigenschaften

IUPAC Name

1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O2/c1-29-25-24(26(34)30(2)27(29)35)33(15-9-12-21-10-5-3-6-11-21)23(28-25)20-31-16-18-32(19-17-31)22-13-7-4-8-14-22/h3-8,10-11,13-14H,9,12,15-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFBKRVBTHWJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the phenylpiperazine and phenylpropyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, altering the compound’s properties.

Wissenschaftliche Forschungsanwendungen

1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name & Identifier Substituents at Position 8 Substituents at Position 7 Molecular Formula Key Structural Variations vs. Target Compound
Target Compound 4-Phenylpiperazinyl-methyl 3-Phenylpropyl C₂₈H₃₂N₆O₂ Baseline structure
7-[2-Hydroxy-3-(4-Methoxyphenoxy)Propyl]-1,3-Dimethyl-8-(Piperazin-1-yl)-3,7-Dihydro-1H-Purine-2,6-Dione Piperazinyl (unsubstituted) 2-Hydroxy-3-(4-methoxyphenoxy)propyl C₂₄H₃₀N₆O₅ - Hydroxy and methoxyphenoxy groups at position 7
8-[4-(2-Hydroxyethyl)Piperazin-1-yl]-7-[2-Hydroxy-3-(2-Methylphenoxy)Propyl]-1,3-Dimethylpurine-2,6-Dione 4-(2-Hydroxyethyl)piperazinyl 2-Hydroxy-3-(2-methylphenoxy)propyl C₂₇H₃₆N₆O₅ - Hydroxyethyl-piperazinyl and methylphenoxy groups
8-{[4-(4-Fluorophenyl)Piperazin-1-yl]Methyl}-3-Methyl-7-(3-Phenylpropyl)-3,7-Dihydro-1H-Purine-2,6-Dione 4-(4-Fluorophenyl)piperazinyl-methyl 3-Phenylpropyl C₂₈H₃₁FN₆O₂ - Fluorophenyl substitution on piperazine
8-[(4-Ethylpiperazin-1-yl)Methyl]-1,3-Dimethyl-7-(3-Phenylpropyl)purine-2,6-Dione 4-Ethylpiperazinyl-methyl 3-Phenylpropyl C₂₆H₃₄N₆O₂ - Ethyl group on piperazine

Structural and Pharmacological Implications

Position 8 Modifications

  • 4-Phenylpiperazinyl (Target Compound) : The phenyl group enhances lipophilicity and may improve serotonin 5-HT₁A/D₂ receptor binding, analogous to aripiprazole derivatives .
  • 4-Fluorophenyl (Compound ) : Fluorine’s electronegativity increases metabolic stability and may enhance receptor selectivity via dipole interactions.

Position 7 Modifications

  • 3-Phenylpropyl (Target Compound) : Balances hydrophobicity and chain flexibility for membrane penetration.
  • Hydroxy-Phenoxy Derivatives (Compounds ): Polar groups like hydroxy and methoxy introduce hydrogen-bonding capacity, which may reduce CNS penetration but improve water solubility.

Research Findings and Data Gaps

  • Synthesis Routes : The target compound likely follows purine alkylation strategies, as seen in Scheme 33 of Evidence , where piperazinyl groups are introduced via nucleophilic substitution.
  • Receptor Binding Data: No direct affinity data are provided in the evidence. However, structural parallels to known ligands (e.g., 8-phenylxanthines as adenosine antagonists) suggest adenosine A₁/A₂A receptor activity .
  • Metabolic Stability : The 1,3-dimethyl groups may reduce CYP450-mediated oxidation, a feature shared with theophylline .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.